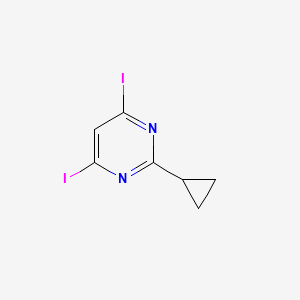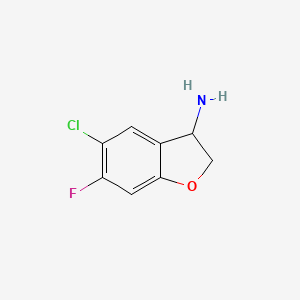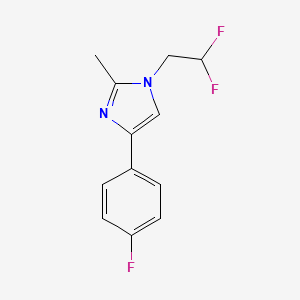
Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate is an organic compound with the molecular formula C10H10Br2O3. It is a derivative of benzoic acid and contains bromine, methoxy, and ester functional groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate typically involves multiple steps starting from readily available precursors. One common method includes the bromination of methyl 5-methoxy-2-methylbenzoate followed by further bromination at the benzylic position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Exploration in drug development for its potential pharmacological properties.
Industry: Used as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy and ester groups influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(bromomethyl)-4-nitrobenzoate: Similar structure but contains a nitro group instead of a methoxy group.
Methyl 4-(bromomethyl)benzoate: Lacks the methoxy group and has a simpler structure.
2-Bromo-4-methyl-6-nitrophenol: Contains a phenol group and a nitro group, differing in functional groups and reactivity .
Uniqueness
Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate is unique due to the presence of both bromomethyl and methoxy groups on the aromatic ring, which provides distinct reactivity patterns and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C10H10Br2O3 |
|---|---|
Poids moléculaire |
337.99 g/mol |
Nom IUPAC |
methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C10H10Br2O3/c1-14-9-4-7(10(13)15-2)8(12)3-6(9)5-11/h3-4H,5H2,1-2H3 |
Clé InChI |
UKJIGHUWBKMMIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CBr)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)










